molecular formula C11H16BrN3 B3096729 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine CAS No. 1288990-56-6

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine

Cat. No.: B3096729
CAS No.: 1288990-56-6
M. Wt: 270.17
InChI Key: CXNZVLGFWCYOBZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is a heterocyclic compound that features a brominated pyridine ring attached to an ethyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine typically involves the reaction of 5-bromopyridine with 4-ethylpiperazine under specific conditions. One common method includes:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach would involve optimizing the nucleophilic substitution reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can result in the formation of amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine is unique due to its specific combination of the bromopyridine and ethylpiperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel therapeutic agents and in various research applications.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-2-14-3-5-15(6-4-14)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNZVLGFWCYOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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